2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
Overview
Description
“2-[(4-bromobenzoyl)amino]acetic Acid” is a compound with the molecular formula C9H8BrNO3 . It is also known by other names such as “(4-Bromo-benzoylamino)-acetic acid”, “Glycine, N-(4-bromobenzoyl)-”, and "2-[(4-bromophenyl)formamido]acetic acid" . “2-Amino-3-(4-bromobenzoyl)phenyloxoacetic Acid” is another related compound with the molecular formula C15H10BrNNaO4 .
Molecular Structure Analysis
The molecular weight of “2-[(4-bromobenzoyl)amino]acetic Acid” is 258.07 g/mol . The InChI and Canonical SMILES representations of the molecule are also available .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(4-bromobenzoyl)amino]acetic Acid” include a molecular weight of 258.07 g/mol, an XLogP3 of 0.5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .
Mechanism of Action
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-2-10-7-11(14(18)19)13(20-10)16-12(17)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSKVVWUGGKYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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